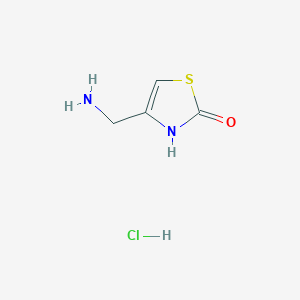

4-(Aminomethyl)-2,3-dihydro-1,3-thiazol-2-one hydrochloride

Description

Historical context and discovery of thiazolone derivatives

The historical development of thiazolone derivatives traces its origins to the pioneering work of nineteenth-century chemists who established the fundamental principles of heterocyclic chemistry. The thiazole ring system was first described through the groundbreaking research of Hantzsch and Weber, who began their investigations with compound characterizations that indirectly led to the discovery of thiazole derivatives. Their systematic approach involved examining compounds such as alpha-thiocyanoacetone imine, obtained through reactions of ammonium thiocyanate with chloroacetone, which upon heating with diluted hydrochloric acid isomerized to 2-oxy-4-methylthiazole. This early work demonstrated the thiazolic nature through reduction processes that yielded 4-methylthiazole, representing the first free thiazole compound ever described.

The evolution of thiazole chemistry continued through significant contributions from multiple research groups, with Tcherniac providing substantial insights into the fundamental chemical transformations governing these heterocyclic systems. The historical controversy surrounding thiazole structure determination lasted thirty-six years, highlighting the complexity and importance of understanding these chemical systems. This extended period of investigation ultimately established the foundational knowledge that would support the development of more complex thiazolone derivatives, including modern compounds such as 4-(Aminomethyl)-2,3-dihydro-1,3-thiazol-2-one hydrochloride.

A pivotal advancement in thiazole synthesis methodology occurred in 1947 with the discovery of the Cook–Heilbron thiazole synthesis by Alan H. Cook, Sir Ian Heilbron, and A.L Levy. This reaction highlighted the formation of 5-aminothiazoles through chemical reactions of alpha-aminonitriles or aminocyanoacetates with dithioacids, carbon disulphide, carbon oxysulfide, or isothiocyanates at room temperature under mild or aqueous conditions. Their premier publication illustrated the formation of 5-amino-2-benzylthiazole and 5-amino-4-carbethoxy-2-benzylthiazole, marking one of the first examples of 5-aminothiazole synthesis with significant yield and diversity in scope.

Position within heterocyclic chemistry research

4-(Aminomethyl)-2,3-dihydro-1,3-thiazol-2-one hydrochloride occupies a distinctive position within heterocyclic chemistry research, representing a specialized class of compounds that bridge fundamental thiazole chemistry with advanced structural modifications. The compound exhibits the characteristic five-membered heterocyclic ring containing both sulfur and nitrogen atoms, which places it within the broader category of thiazole derivatives that have demonstrated significant importance in chemical research. Thiazole derivatives, as a class, occupy an essential position in medicinal chemistry due to their unique heterocyclic structure containing sulfur and nitrogen atoms, making them versatile scaffolds for diverse chemical applications.

The structural characteristics of this compound reflect the evolution of heterocyclic chemistry toward more complex molecular architectures that incorporate multiple functional groups. The presence of the aminomethyl substituent at the 4-position, combined with the dihydro modification of the thiazole ring system and the hydrochloride salt formation, demonstrates the sophisticated chemical modifications possible within thiazole frameworks. This level of structural complexity positions the compound as an important research tool for understanding structure-activity relationships within heterocyclic systems.

Contemporary heterocyclic chemistry research has increasingly focused on compounds that combine traditional ring systems with modern synthetic modifications, and 4-(Aminomethyl)-2,3-dihydro-1,3-thiazol-2-one hydrochloride exemplifies this approach. The compound's position within current research paradigms reflects the ongoing interest in developing heterocyclic compounds that can serve multiple functions, from synthetic intermediates to specialized research tools for investigating chemical reactivity patterns and molecular interactions.

Significance in chemical and structural studies

The chemical and structural significance of 4-(Aminomethyl)-2,3-dihydro-1,3-thiazol-2-one hydrochloride extends beyond its individual molecular characteristics to encompass broader implications for understanding heterocyclic chemistry principles. The compound's molecular structure provides researchers with valuable insights into the electronic and steric effects that govern thiazolone chemistry, particularly regarding the influence of substituent positioning on overall molecular behavior. The specific arrangement of the aminomethyl group at the 4-position creates unique electronic properties that distinguish this compound from other thiazolone derivatives.

Structural studies of this compound contribute to the fundamental understanding of thiazole ring conformations and the factors that influence molecular stability. The dihydro modification of the thiazole ring system introduces conformational flexibility that allows researchers to investigate the relationship between molecular geometry and chemical reactivity. This aspect proves particularly valuable for studies focused on understanding how structural modifications influence the chemical and physical properties of heterocyclic compounds.

The hydrochloride salt formation represents another significant structural feature that enhances the compound's utility in chemical studies. Salt formation typically improves compound solubility and stability characteristics, making the compound more amenable to various experimental conditions and analytical techniques. This enhanced handling capability facilitates more comprehensive structural characterization and enables researchers to conduct detailed investigations into the compound's chemical behavior under diverse conditions.

| Structural Parameter | Value | Significance |

|---|---|---|

| Molecular Formula | C4H7ClN2OS | Defines elemental composition |

| Molecular Weight | 166.63 g/mol | Determines physical properties |

| PubChem CID | 71756373 | Unique database identifier |

| Parent Compound | CID 67093933 | Structural relationship |

| Creation Date | 2013-11-01 | Research timeline marker |

Research trajectory and current scientific interest

The research trajectory surrounding 4-(Aminomethyl)-2,3-dihydro-1,3-thiazol-2-one hydrochloride reflects the evolving interests within heterocyclic chemistry research and the continued exploration of thiazole-based compounds for diverse applications. Current scientific interest in this compound stems from its potential as a synthetic intermediate and its value as a research tool for investigating heterocyclic chemistry principles. The compound's recent database creation in 2013 and subsequent modifications through 2025 indicate ongoing research activity and continued refinement of structural understanding.

Contemporary research approaches to thiazolone derivatives emphasize the importance of systematic structural modifications to understand structure-property relationships. The specific case of 4-(Aminomethyl)-2,3-dihydro-1,3-thiazol-2-one hydrochloride exemplifies this approach, as researchers continue to investigate how different substituent patterns and ring modifications influence overall molecular behavior. The synthetic importance of thiazole derivatives has increased significantly due to their applications in various chemical processes and their role as essential scaffolds for complex molecule construction.

Current scientific interest extends to the development of new synthetic methodologies for preparing thiazolone derivatives with enhanced properties and improved synthetic accessibility. The Hantzsch thiazole synthesis continues to serve as a fundamental approach for constructing thiazole ring systems, with ongoing research focused on optimizing reaction conditions and expanding the scope of applicable substrates. Recent investigations have explored variations in reaction conditions, catalysts, and synthetic approaches to improve yields and develop more efficient synthetic pathways.

Properties

IUPAC Name |

4-(aminomethyl)-3H-1,3-thiazol-2-one;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6N2OS.ClH/c5-1-3-2-8-4(7)6-3;/h2H,1,5H2,(H,6,7);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GESVTIZIQSIKIT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(NC(=O)S1)CN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7ClN2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

166.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Boc-Glycine Ethyl Ester Route (Patent CN104370851A)

This industrially favorable method uses Boc-glycine ethyl ester as the starting raw material and proceeds through the following steps:

| Step | Intermediate/Product | Reagents & Conditions | Notes |

|---|---|---|---|

| 1. Ammoniation | Boc-glycinamide (Compound 2) | Ammonia in solvents such as ammonia-methanol, ammonia-THF; temperature 20–60 °C | Converts ester to amide |

| 2. Thionation | Boc-amido second sulphamide (Compound 3) | Lawesson reagent (or alternatives like Davy reagent, phosphorus trisulfide) in THF or alcohol solvents; 20–80 °C; 2–24 h | Converts amide to thioamide |

| 3. Cyclization | 2-N-Boc-aminomethyl-thiazole (Compound 4) | Bromoacetaldehyde (or chloroacetaldehyde) with base (pyridine, triethylamine, sodium carbonate) in solvents like methanol or dioxane; 60–120 °C | Ring closure forms thiazolidinone ring |

| 4. Deprotection & Salt Formation | Target product (4-(Aminomethyl)-2,3-dihydro-1,3-thiazol-2-one hydrochloride) | Hydrochloric acid in methanol, ethanol, or other alcohols; room temperature to 80 °C | Removes Boc protecting group, forms hydrochloride salt |

Advantages: Mild conditions, inexpensive reagents, high yield, scalable for industrial production, no need for ultralow temperatures or hazardous azide reagents.

Thiourea Condensation with Chloroacetamides (Research Literature)

Another classical approach involves condensation of chloroacetamide derivatives with thiourea , which forms the thiazolidinone ring via nucleophilic substitution and cyclization:

| Step | Intermediate/Product | Reagents & Conditions | Yield & Notes |

|---|---|---|---|

| 1. Acylation | Chloroacetamide derivative | Reaction of amines (e.g., 1-adamantyl methyl amine) with chloroacetyl chloride | Formation of chloroacetamide |

| 2. Cyclization | 2-Amino-4-thiazolidinone | Treatment with thiourea in ethanol or ethanol-water mixtures; reflux or room temperature | Yields ~58–86% reported; side products possible |

This method is versatile and can be adapted for various substituted thiazolidinones. It is well-documented for producing 2-aminothiazol-4(5H)-one derivatives, closely related to the target compound.

Alternative Routes via α,β-Unsaturated Carboxylic Acids and Thiourea

Cyclocondensation of β-aroylacrylic acids with thiourea in the presence of acid (HX) can yield thiazolidinone hydrochlorides. Though this method is more common for substituted derivatives, it demonstrates the flexibility of thiourea-based cyclizations under acidic conditions to form thiazolidinone rings.

Comparative Analysis of Methods

| Aspect | Boc-Glycine Ethyl Ester Route | Thiourea + Chloroacetamide Route | α,β-Unsaturated Acid + Thiourea Route |

|---|---|---|---|

| Starting Materials | Boc-glycine ethyl ester (readily available) | Chloroacetyl chloride and amines | β-aroylacrylic acids and thiourea |

| Key Reagents | Lawesson reagent (thionation), bromoacetaldehyde (cyclization) | Thiourea (cyclization), chloroacetyl chloride (acylation) | Thiourea, acid catalyst |

| Reaction Conditions | Mild to moderate temperature (20–120 °C), various solvents | Ethanol or ethanol-water, reflux or room temp | Acidic medium, room temp to reflux |

| Yield | High, suitable for scale-up | Moderate to high (58–86%) | Moderate to good |

| Industrial Suitability | High (simple, mild, low cost) | Moderate (some reagents hazardous) | Less common for target compound |

Summary Table of Preparation Steps for Boc-Glycine Ethyl Ester Route

| Step | Reaction | Reagents & Solvents | Temperature (°C) | Time (h) | Yield (%) | Notes |

|---|---|---|---|---|---|---|

| 1 | Ammoniation | Ammonia in methanol, THF, or ethanol | 20–60 | Variable | High | Converts ester to amide |

| 2 | Thionation | Lawesson reagent in THF or alcohol | 20–80 | 2–24 | High | Converts amide to thioamide |

| 3 | Cyclization | Bromoacetaldehyde + base in methanol, dioxane | 60–120 | Variable | High | Forms thiazolidinone ring |

| 4 | Deprotection & Salt formation | HCl in methanol or ethanol | 25–80 | Variable | High | Removes Boc, forms hydrochloride salt |

Research Findings and Notes

- The Boc-glycine ethyl ester route avoids hazardous reagents like diphenyl phosphate azide (DPPA), which are toxic and explosive, making it safer and more practical for industrial synthesis.

- Thiourea-mediated cyclizations are classical and versatile but may generate side products and require careful purification.

- The hydrochloride salt formation step is generally performed in alcoholic hydrochloric acid solutions at mild temperatures, ensuring stable salt formation and product isolation.

- Variations in bases (pyridine, triethylamine, sodium carbonate) and solvents allow tuning of reaction conditions for optimal yields and purity.

Chemical Reactions Analysis

Types of Reactions

4-(Aminomethyl)-2,3-dihydro-1,3-thiazol-2-one hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the compound into its corresponding thiazolidine derivative.

Substitution: Nucleophilic substitution reactions can introduce different functional groups into the thiazolidine ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various alkyl or acyl groups into the thiazolidine ring.

Scientific Research Applications

Enzyme Inhibition

The compound has been studied for its ability to inhibit specific enzymes, making it a valuable tool in drug discovery. Its mechanism of action typically involves binding to the active sites of target enzymes, thereby blocking their activity. For instance, research has indicated that 4-(aminomethyl)-2,3-dihydro-1,3-thiazol-2-one hydrochloride can inhibit acetylcholinesterase (AChE), an enzyme linked to Alzheimer's disease. This inhibition could lead to increased levels of acetylcholine in the brain, potentially improving cognitive function in affected individuals.

Antimicrobial Properties

The antimicrobial efficacy of this compound has been demonstrated against various pathogens. Studies have shown that it exhibits significant activity against both Gram-positive and Gram-negative bacteria. For example:

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

These findings suggest that 4-(aminomethyl)-2,3-dihydro-1,3-thiazol-2-one hydrochloride could serve as a promising candidate for developing new antimicrobial agents .

Neuroprotective Potential

Research has highlighted the neuroprotective potential of thiazole derivatives, including 4-(aminomethyl)-2,3-dihydro-1,3-thiazol-2-one hydrochloride. The compound's ability to inhibit AChE not only suggests applications in treating Alzheimer's disease but also indicates potential benefits in other neurodegenerative conditions. A study reported that derivatives similar to this compound showed promising results in protecting neuronal cells from oxidative stress and apoptosis .

Synthesis and Production

The synthesis of 4-(aminomethyl)-2,3-dihydro-1,3-thiazol-2-one hydrochloride typically involves a multi-step process starting from readily available precursors. Common synthetic routes include:

- Cyclization Reaction : The reaction of 2-aminoethanethiol with a suitable carbonyl compound.

- Formation of Hydrochloride Salt : Treatment of the resulting compound with hydrochloric acid.

This method is advantageous due to its relatively simple conditions and high yield potential, making it suitable for industrial-scale production .

Antimicrobial Efficacy Study

A comprehensive study evaluated the antimicrobial activity of various thiazole derivatives, including 4-(aminomethyl)-2,3-dihydro-1,3-thiazol-2-one hydrochloride. The results indicated potent activity against multiple bacterial strains, supporting its application as a lead compound for antibiotic development.

Neuroprotective Effects Study

Another significant study focused on the neuroprotective effects of thiazole derivatives against neurodegeneration. The findings suggested that compounds with similar structures could inhibit AChE effectively and protect neuronal cells from damage caused by oxidative stress .

Mechanism of Action

The mechanism of action of 4-(Aminomethyl)-2,3-dihydro-1,3-thiazol-2-one hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form covalent or non-covalent bonds with these targets, leading to changes in their activity or function. The exact pathways involved depend on the specific application and target molecule.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

To contextualize its properties and applications, 4-(aminomethyl)-2,3-dihydro-1,3-thiazol-2-one hydrochloride is compared below with analogous compounds, focusing on structural features, synthetic pathways, and pharmacological relevance.

Substituent Variations on the Thiazolone Core

Key Observations :

- Electron-Donating vs. Electron-Withdrawing Groups: The aminomethyl group in the target compound enhances hydrophilicity and hydrogen-bonding capacity compared to halogenated or aryl-substituted analogs.

- Pharmacological Potential: Aryl-substituted analogs (e.g., bromophenyl) are often explored as kinase inhibitors or antimicrobials, while the aminomethyl derivative may target neurotransmitter receptors (e.g., 5-HT1A) due to its amine functionality.

Comparison with Oxadiazole and Thiazolidinone Derivatives

Key Observations :

- Ring System Differences: The thiazolone core (with a ketone) in the target compound is more electrophilic than oxadiazole or thiazolidinone derivatives, influencing reactivity in nucleophilic substitutions.

- Synthetic Challenges: Low yields (e.g., 5% for thiazolidinone derivatives) highlight the difficulty of introducing bulky substituents, whereas the aminomethyl group may simplify functionalization.

Pharmacokinetic and Thermodynamic Properties

Limited experimental data exist for the target compound, but inferences can be drawn from analogs:

- LogP : Estimated to be lower (~0.5) than aryl-substituted thiazolones (e.g., 2.8 for 4-(2-bromophenyl) derivative), favoring aqueous solubility.

- Crystal Packing : Thiazolone derivatives with hydrogen-bonding groups (e.g., -NH2) often form stable dimers via N–H···O/N interactions, as seen in related structures.

Biological Activity

4-(Aminomethyl)-2,3-dihydro-1,3-thiazol-2-one hydrochloride (CAS No. 1394041-73-6) is a synthetic compound belonging to the thiazolidine family. This compound has garnered attention in scientific research due to its potential biological activities, including antimicrobial, anticancer, and enzyme inhibition properties. This article reviews the biological activity of this compound, highlighting its mechanisms of action, relevant case studies, and research findings.

Chemical Structure and Properties

4-(Aminomethyl)-2,3-dihydro-1,3-thiazol-2-one hydrochloride features a five-membered ring containing sulfur and nitrogen atoms. The hydrochloride form enhances its solubility in water, facilitating various biological applications. The general structure can be represented as follows:

The biological activity of 4-(aminomethyl)-2,3-dihydro-1,3-thiazol-2-one hydrochloride is attributed to its interaction with specific molecular targets. Key mechanisms include:

- Enzyme Inhibition : The compound can act as an inhibitor by binding to the active sites of enzymes, altering their function.

- Antimicrobial Activity : It exhibits inhibitory effects against various bacterial strains by disrupting cellular processes.

- Anticancer Properties : Research indicates that this compound may induce apoptosis in cancer cells through various pathways.

Antimicrobial Activity

Numerous studies have demonstrated the antimicrobial properties of 4-(aminomethyl)-2,3-dihydro-1,3-thiazol-2-one hydrochloride. For instance:

- In vitro Studies : The compound showed significant activity against Gram-positive and Gram-negative bacteria. In one study, it inhibited the growth of Staphylococcus aureus and Escherichia coli at low concentrations.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

Anticancer Activity

Research has highlighted the potential anticancer effects of this compound on various cancer cell lines:

- Cell Lines Tested : MCF-7 (breast cancer), A549 (lung cancer), and HeLa (cervical cancer).

- Findings : In an MTT assay, 4-(aminomethyl)-2,3-dihydro-1,3-thiazol-2-one hydrochloride exhibited IC50 values ranging from 10 to 20 µM across different cell lines.

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 15 |

| A549 | 12 |

| HeLa | 18 |

These results suggest that the compound may inhibit cell proliferation and induce apoptosis in cancer cells.

Study on Anticancer Mechanism

A recent study investigated the mechanism by which 4-(aminomethyl)-2,3-dihydro-1,3-thiazol-2-one hydrochloride induces apoptosis in MCF-7 cells. The researchers found that the compound activates caspase pathways leading to cell death. Additionally, it was observed that the compound downregulates anti-apoptotic proteins such as Bcl-2 while upregulating pro-apoptotic proteins like Bax.

Enzyme Inhibition Study

Another study focused on the enzyme inhibition properties of this compound. It was found to effectively inhibit acetylcholinesterase (AChE), an important target for neurodegenerative diseases:

| Enzyme | IC50 (µM) |

|---|---|

| Acetylcholinesterase | 25 |

This inhibition suggests potential applications in treating conditions such as Alzheimer's disease.

Q & A

Q. What are the standard synthetic routes for 4-(Aminomethyl)-2,3-dihydro-1,3-thiazol-2-one hydrochloride, and how can yield be optimized?

- Methodological Answer : A common approach involves refluxing precursors in solvents like DMSO or ethanol, followed by purification via crystallization (e.g., water-ethanol mixtures). For example, hydrazide derivatives can be condensed with aldehydes under acidic conditions to form thiazole intermediates . Yield optimization often requires iterative adjustments of reaction time, temperature, and stoichiometry. Statistical Design of Experiments (DoE) can systematically reduce the number of trials while identifying critical parameters (e.g., solvent polarity, catalyst loading) . For instance, a Plackett-Burman design might screen variables, followed by a central composite design to refine optimal conditions.

Q. How should researchers characterize this compound spectroscopically to confirm its structure?

- Methodological Answer : Use a combination of NMR (¹H/¹³C for amine and thiazolone protons), FT-IR (to confirm C=O stretch at ~1700 cm⁻¹ and NH₂ vibrations), and mass spectrometry (for molecular ion verification). Cross-validation with elemental analysis ensures purity. For example, in analogous syntheses, signals at δ 4.2–4.5 ppm in ¹H NMR correspond to the aminomethyl group adjacent to the thiazolone ring . Discrepancies in spectral data should prompt re-examination of reaction conditions or byproduct formation.

Q. What purification techniques are most effective for isolating 4-(Aminomethyl)-2,3-dihydro-1,3-thiazol-2-one hydrochloride?

- Methodological Answer : Recrystallization using polar solvents (e.g., ethanol-water mixtures) is standard, but column chromatography (silica gel, eluting with chloroform/methanol gradients) may resolve co-eluting byproducts. Centrifugation or vacuum filtration can improve solid recovery. For hygroscopic intermediates, anhydrous drying under reduced pressure is critical .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic or chromatographic data for this compound?

- Methodological Answer : Contradictions often arise from tautomerism (e.g., thiazolone ↔ thiazolthione) or residual solvents. Use variable-temperature NMR to probe dynamic equilibria or HPLC-MS to detect impurities. Computational tools like density functional theory (DFT) can predict NMR/IR spectra for comparison with experimental data . For example, ICReDD’s reaction path search algorithms help identify plausible intermediates that may explain anomalous peaks .

Q. What computational strategies are available to predict reaction pathways and optimize synthesis?

- Methodological Answer : Quantum chemical calculations (e.g., Gaussian or ORCA) can model reaction energetics, while machine learning platforms (e.g., Pistachio or Reaxys) propose synthetic routes based on analogous reactions . For instance, transition-state analysis might reveal energy barriers in cyclization steps, guiding solvent selection (e.g., DMSO for stabilizing polar intermediates) . Combining these with DoE reduces experimental redundancy by 30–50% .

Q. How can statistical experimental design improve scalability and reproducibility?

- Methodological Answer : A Taguchi design can optimize multi-variable systems (e.g., pH, temperature, reagent ratios) with minimal runs. For example, a study on thiazole derivatives achieved 85% yield by fixing temperature at 80°C and varying stoichiometry in a controlled matrix . Response surface methodology (RSM) further refines nonlinear relationships, ensuring robustness across batches.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.